Stereochemical Identity Defines the (S)-Enantiomer's Role in Synthesis
The specific stereochemistry of (S)-2-Amino-3-methoxypropan-1-ol (CAS 253443-56-0) is a primary differentiator from its racemate or the (R)-enantiomer (CAS 148278-96-0). The compound is formally defined by the IUPAC name (2S)-2-amino-3-methoxypropan-1-ol, with the InChIKey KRWNDTAVKGMNDQ-BYPYZUCNSA-N uniquely identifying its 3D configuration [1]. This stereochemistry is essential for the stereoselective synthesis of anti-2-amino-3-aryl-3-methoxypropan-1-ols [2].
| Evidence Dimension | Chiral purity and stereochemical identity |
|---|---|
| Target Compound Data | (S)-enantiomer; C4H11NO2; MW 105.14 g/mol [1] |
| Comparator Or Baseline | (R)-enantiomer (CAS 148278-96-0); racemic mixture |
| Quantified Difference | Enantiomeric difference (S vs R). The (S)-enantiomer is the specific form utilized in the synthesis of anti-2-amino-3-aryl-3-methoxypropan-1-ols [2]. |
| Conditions | Stereoselective synthesis as described in Beilstein J. Org. Chem. [2] |
Why This Matters
For procurement, specifying the (S)-enantiomer ensures the correct stereochemical outcome in asymmetric syntheses, which is critical for generating chiral intermediates for pharmaceuticals.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 14151410, (S)-2-Amino-3-methoxypropan-1-ol. View Source
- [2] D'hooghe, M., et al. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Beilstein Journal of Organic Chemistry, 7, 1745–1752. View Source
